C9H16ClN5OS2

Description

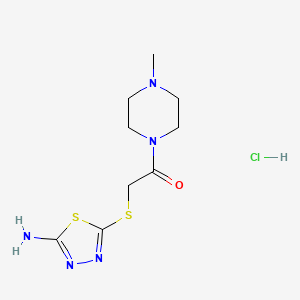

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5OS2.ClH/c1-13-2-4-14(5-3-13)7(15)6-16-9-12-11-8(10)17-9;/h2-6H2,1H3,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTITZIMWLMMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CSC2=NN=C(S2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Complex Organic Heterocyclic Compounds

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound C9H16ClN5OS2

Retrosynthetic analysis is a powerful technique for devising a synthetic plan for a target molecule by mentally breaking it down into simpler, commercially available starting materials. egrassbcollege.ac.inlibretexts.orgnumberanalytics.com This process involves "disconnections," which are the reverse of known chemical reactions. egrassbcollege.ac.in For a complex heterocyclic system like this compound, multiple disconnection strategies can be envisioned.

A plausible structure for this compound could involve a central pyrimidine (B1678525) or triazine ring linked to a sulfur-containing heterocycle, such as a thiazole (B1198619) or thiadiazole, and bearing a chloroalkyl substituent. Let's consider a hypothetical structure to illustrate the retrosynthetic approach.

Hypothetical Target Molecule (TM): A 2-(4-chloro-butylamino)-5-(ethylthio)- Current time information in Bangalore, IN.researchgate.netbeilstein-journals.orgthiadiazolo[3,2-a]pyrimidine.

Retrosynthetic Analysis:

The primary disconnections for this target molecule would focus on the formation of the carbon-nitrogen and carbon-sulfur bonds that form the heterocyclic rings and link the substituents.

Disconnection of the C-N bond of the amino group: This is a common and logical disconnection. The bond between the pyrimidine ring and the chloro-butylamine side chain can be disconnected, leading to a pyrimidine precursor with a leaving group (e.g., a halogen or a sulfonyl group) at the 2-position and 4-chlorobutylamine. This disconnection corresponds to a nucleophilic aromatic substitution reaction in the forward synthesis.

Disconnection of the pyrimidine ring: The pyrimidine ring itself can be disconnected via a [4+2] cycloaddition retro-synthesis, leading to a substituted thiourea (B124793) and an α,β-unsaturated carbonyl compound.

Disconnection of the thiadiazole ring: The Current time information in Bangalore, IN.researchgate.netbeilstein-journals.orgthiadiazole ring can be disconnected by breaking the C-S and C-N bonds. This could lead back to a thiosemicarbazide (B42300) derivative and a source for the remaining carbon atom, such as a carboxylic acid derivative.

Disconnection of the C-S bond of the ethylthio group: The bond between the thiadiazole ring and the ethylthio group can be disconnected, suggesting a nucleophilic substitution on a halo-thiadiazole precursor with ethanethiolate in the forward synthesis.

This systematic deconstruction of the target molecule into simpler synthons and their corresponding synthetic equivalents provides a roadmap for the synthetic chemist. egrassbcollege.ac.ine3s-conferences.org

Classical and Modern Approaches to Constructing Nitrogen-, Sulfur-, and Chlorine-Containing Heterocycles

The construction of heterocyclic systems containing nitrogen, sulfur, and chlorine atoms can be achieved through a variety of classical and modern synthetic methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and are widely used in the synthesis of complex heterocycles. researchgate.netmdpi.comrsc.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. It is a versatile method for creating C-C bonds, for instance, to attach aryl or vinyl substituents to a heterocyclic core. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a go-to method for forming C-N bonds. It would be instrumental in the forward synthesis of our hypothetical target molecule, for example, in coupling the 4-chlorobutylamine with the 2-halopyrimidine precursor. researchgate.net

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. It can be used to introduce alkynyl groups into heterocycles, which can then be further functionalized. researchgate.net

C-H Activation/Arylation: More recent developments include direct C-H activation protocols, which avoid the need for pre-functionalized starting materials, making the synthesis more atom- and step-economical. chemrxiv.org

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Application in Heterocycle Synthesis |

| Suzuki-Miyaura | Pd catalyst, Base | C-C | Arylation or vinylation of heterocyclic cores |

| Buchwald-Hartwig | Pd catalyst, Base | C-N | Amination of heterocyclic halides |

| Sonogashira | Pd catalyst, Cu co-catalyst | C-C (alkynyl) | Introduction of alkynyl moieties |

| Heck Coupling | Pd catalyst, Base | C-C (alkenyl) | Alkenylation of heterocyclic halides |

Cyclization Reactions for Multi-Heteroatom Ring Systems

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, forming the ring structure from a linear precursor. numberanalytics.com For multi-heteroatom systems, these reactions often involve the sequential or one-pot formation of multiple carbon-heteroatom bonds. researchgate.net

The synthesis of nitrogen- and sulfur-containing heterocycles often relies on condensation reactions. For example, the reaction of thiourea with a 1,3-dicarbonyl compound is a classic method for preparing pyrimidine-2-thiones. Similarly, thiosemicarbazides can be cyclized with various reagents to form thiadiazoles. researchgate.net The synthesis of heterocycles containing both nitrogen and sulfur often involves cascade transformations. arkat-usa.org

A versatile strategy for synthesizing complex polysulfur-nitrogen heterocycles utilizes sulfur monochloride (S2Cl2) with simple organic substrates. arkat-usa.org

Radical Addition Cascade Cyclizations

Radical cascade cyclizations have emerged as a powerful strategy for the efficient construction of complex carbo- and heterocycles. researchgate.netsioc-journal.cnrsc.org These reactions involve the generation of a radical species that undergoes a series of intramolecular cyclizations, often in a highly stereoselective manner. researchgate.net

This approach is particularly useful for constructing polycyclic systems. The reaction can be initiated by various methods, including the use of radical initiators, photoredox catalysis, or electrochemical methods. The use of azides as radical acceptors is a known strategy in the synthesis of nitrogen heterocycles. rsc.org

Electrochemical Synthetic Routes

Electrosynthesis offers a green and efficient alternative to traditional chemical methods for constructing heterocyclic compounds. beilstein-journals.orgacs.orgchim.it By using electricity as a "reagent," the need for stoichiometric oxidants or reductants can be avoided. acs.org

Electrochemical methods can be used to generate reactive intermediates such as radical cations, radical anions, and iminium ions, which can then undergo cyclization. beilstein-journals.orgthieme-connect.com Both direct electrolysis, where the substrate is directly oxidized or reduced at the electrode, and indirect electrolysis, which uses a mediator, are employed in heterocyclic synthesis. oup.com Intramolecular electrochemical C-H aminations are an environmentally friendly method for the metal-free construction of N-heterocycles. nih.govfrontiersin.org

| Electrochemical Method | Key Feature | Intermediate Species | Application in Heterocycle Synthesis |

| Direct Anodic Oxidation | Substrate oxidized at the anode | Radical cations | Intramolecular cyclization |

| Direct Cathodic Reduction | Substrate reduced at the cathode | Radical anions | Ring closure reactions |

| Mediated Electrolysis | Electron transfer via a mediator | Regenerated redox species | Catalytic cyclizations |

Metal-Free Methodologies for Heterocycle Formation

The development of metal-free synthetic methods is of great interest, particularly in medicinal chemistry, to avoid potential metal contamination in the final products. nih.govfrontiersin.org

These methods often utilize common reagents and catalysts such as iodine, hypervalent iodine reagents, or Brønsted acids. mdpi.comrsc.org For instance, iodine can catalyze aerobic oxidative C-H/N-H annulation reactions for the synthesis of quinazolines. mdpi.com Phenyl isocyanate has been used for metal-free N-H and C-H carbonylation to synthesize various N-heterocycles. acs.org These approaches offer mild reaction conditions and often a broad substrate scope. rsc.org

Optimization of Synthetic Pathways

The efficient synthesis of complex molecules like Methyl 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionimidate hydrochloride is paramount for its utility in further chemical transformations. Optimization of the synthetic route involves a detailed study of reaction conditions and considerations of process chemistry to maximize yield and purity while ensuring scalability and safety.

Reaction Condition Screening and Process Chemistry Considerations

The synthesis of Methyl 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionimidate hydrochloride is principally achieved through the Pinner reaction of its nitrile precursor, N"-[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]-guanidine. gpatindia.com This reaction involves the treatment of the nitrile with an alcohol, in this case methanol (B129727), in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride. d-nb.info

The optimization of this transformation requires systematic screening of various reaction parameters. Key variables include the choice of solvent, reaction temperature, concentration of reactants, and the nature and amount of the acid catalyst. While specific process optimization data for this exact compound is proprietary and not extensively published, general principles of Pinner reaction optimization can be applied.

Table 1: Illustrative Parameters for Reaction Condition Screening

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Rationale |

| Solvent | Methanol, Chloroform/Methanol, Dichloromethane/Methanol | Anhydrous Methanol | Methanol serves as both solvent and reactant, driving the equilibrium towards product formation. unive.it |

| Temperature | -10°C to Room Temperature | 0-5°C | The Pinner reaction is often exothermic, and lower temperatures can help to control the reaction rate and minimize the formation of by-products. wikipedia.org |

| HCl Concentration | 1 to 5 equivalents | 3 equivalents | A sufficient amount of acid is required to catalyze the reaction effectively, but excess acid can lead to degradation of starting materials or products. unive.it |

| Reaction Time | 12 to 72 hours | 48 hours | The reaction needs sufficient time to proceed to completion, which can be monitored by techniques like HPLC. gpatindia.com |

Process chemistry considerations also involve the work-up procedure. After the reaction, the mixture is typically neutralized with a base, such as potassium carbonate, to quench the reaction and facilitate the isolation of the product. rroij.com The choice of the neutralizing agent and the extraction solvent system are critical for obtaining the desired product in high purity.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanism is fundamental to controlling and optimizing a chemical synthesis. The formation of Methyl 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionimidate hydrochloride proceeds via the Pinner reaction, a classic method for converting nitriles into imidates. wikipedia.org

Elucidation of Reaction Intermediates and Transition States

The mechanism of the Pinner reaction is well-established and is believed to proceed through several key intermediates. d-nb.inforroij.com The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by the strong acid catalyst, hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon.

The alcohol (methanol) then acts as a nucleophile, attacking the activated nitrile carbon. This nucleophilic attack leads to the formation of a protonated imidate intermediate. Subsequent deprotonation of the oxygen atom results in the formation of the imidate hydrochloride salt, also known as a Pinner salt. wikipedia.org

Table 2: Key Intermediates in the Pinner Reaction

| Intermediate | Structure | Role in Mechanism |

| Nitrilium Ion | R-C≡N⁺-H | Activated electrophile formed by protonation of the nitrile. |

| Protonated Imidate | R-C(OR')=N⁺H₂ | Formed after nucleophilic attack of the alcohol on the nitrilium ion. |

| Imidate Hydrochloride (Pinner Salt) | [R-C(OR')=NH₂]⁺Cl⁻ | The final product of the Pinner reaction before neutralization. |

While direct spectroscopic observation of these intermediates for the synthesis of Methyl 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionimidate hydrochloride is not reported in the public literature, their existence is inferred from extensive studies of the Pinner reaction on various other substrates. d-nb.info The transition states would involve the simultaneous bond formation between the alcohol oxygen and the nitrile carbon, and proton transfer steps.

Kinetic Studies and Mechanistic Pathways

Kinetic studies provide quantitative insight into the reaction rates and the factors that influence them, further elucidating the mechanistic pathway. For the Pinner reaction, the rate is typically dependent on the concentrations of the nitrile, the alcohol, and the acid catalyst.

The reaction is generally considered to be acid-catalyzed, with the rate increasing with acid concentration up to a certain point. The reaction mechanism suggests that the first step, the protonation of the nitrile, is a rapid equilibrium. The subsequent nucleophilic attack of the alcohol on the nitrilium ion is often the rate-determining step.

Advanced Structural Elucidation of the Chemical Compound C9h16cln5os2

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural analysis of Thiamethoxam, providing precise mass measurements that confirm its elemental composition and facilitate the identification of its fragmentation pathways. nih.govresearchgate.net This technique is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of Thiamethoxam, particularly in liquid chromatography-mass spectrometry (LC-MS) systems. nih.govresearchgate.netsciencegate.app In positive ion mode, Thiamethoxam is readily detected as the protonated molecule, [M+H]⁺. nih.govnih.gov

In a typical ESI-MS analysis, an aqueous solution of Thiamethoxam will prominently show ions at m/z 292/294, corresponding to the protonated molecule [M+H]⁺, with the characteristic isotopic pattern of a chlorine-containing compound. nih.govresearchgate.net Sodium adducts, [M+Na]⁺, at m/z 314/316 may also be observed. researchgate.net The technique is sensitive enough for monitoring the compound in various matrices and studying its degradation. nih.govresearchgate.net For instance, ESI-MS has been used to track the photolytic degradation of Thiamethoxam, noting the decrease in the intensity of the m/z 292/294 ions and the emergence of degradation product ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of Thiamethoxam. researchgate.netresearchgate.netnih.gov While Thiamethoxam is a polar compound, GC-MS methods have been developed for its detection, often involving a specific temperature program to ensure proper separation and analysis. nih.gov In GC-MS, the electron impact (EI) ionization mode is commonly used, operating at 70 eV. nih.gov This high-energy ionization leads to extensive fragmentation, providing a characteristic mass spectrum that can be used for identification by comparison with spectral libraries like the NIST library. researchgate.net GC-MS has been effectively used for metabolite profiling of tea plants treated with Thiamethoxam and for multi-residue pesticide analysis in various commodities. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is indispensable for obtaining detailed structural information about Thiamethoxam. nih.govresearchgate.net In an MS/MS experiment, the protonated molecule [M+H]⁺ (precursor ion) at m/z 292 is selected and subjected to collision-induced dissociation (CID), generating a series of product ions that reveal the molecule's structure. researchgate.netnih.govmassbank.eu

The fragmentation of Thiamethoxam is well-characterized. A primary fragmentation pathway involves the cleavage of the oxadiazinane ring and the loss of the nitro group. researchgate.netresearchgate.net The resulting product ions provide definitive structural confirmation. A workflow for identifying transformation products often relies on finding diagnostic fragment ions, such as the C₄H₃NSCl⁺ fragment at m/z 131.9672, which is characteristic of the chlorothiazole moiety. researchgate.net

Table 1: Key MS/MS Fragmentation Data for Protonated Thiamethoxam ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Structural Fragment |

| 292.0266 | 246 | NO₂ | Loss of nitro group |

| 292.0266 | 211 | C₂H₅N₂O₂ | Cleavage of the oxadiazinane ring |

| 292.0266 | 181 | C₃H₇N₃O₂ | Further fragmentation |

| 211 | 181 | CH₂O | Loss of formaldehyde (B43269) from the m/z 211 fragment |

This table is generated based on data reported in literature. nih.govmun.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for the complete structural elucidation of Thiamethoxam, providing unambiguous evidence of atom connectivity and spatial arrangement. rsc.orgup.ptdntb.gov.ua

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N, ¹⁹F, ³³S NMR)

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum of Thiamethoxam displays characteristic signals for each unique proton. doi.orgresearchgate.net For example, in a study using DMSO-d₆ as a solvent, signals corresponding to the aromatic proton on the thiazole (B1198619) ring, the methylene (B1212753) protons of the chloromethyl group, and protons on the oxadiazinane ring can be distinctly identified. doi.org The stability and degradation of Thiamethoxam under different pH conditions have been monitored by observing changes in its ¹H NMR spectral profile. researchgate.net

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom. up.pt Techniques like solid-state ¹³C CPMAS NMR have been used to characterize hydrogels containing Thiamethoxam. up.pt

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information, especially for nitrogen-rich compounds like Thiamethoxam. It can help to distinguish between the different nitrogen environments, such as the thiazole nitrogen, the amine nitrogens in the oxadiazinane ring, and the nitro group nitrogen. fao.org For the related compound clothianidin, ¹⁵N NMR has been used to help assign signals. fao.org

There is no available research data for the application of ¹⁹F and ³³S NMR in the structural elucidation of Thiamethoxam, as these nuclei are not present (¹⁹F) or not typically analyzed for this compound (³³S).

Table 2: Representative ¹H NMR Chemical Shifts for Thiamethoxam

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Thiazole-H | ~7.60 | s (singlet) | D₂O |

| -CH₂- (oxadiazinane) | ~5.10 | s (singlet) | D₂O |

| -CH₂- (oxadiazinane) | ~5.02 | s (singlet) | D₂O |

| -CH₃ (methyl) | ~3.00 | s (singlet) | D₂O |

| -CH₂- (thiazolyl-methyl) | ~4.57 | s (singlet) | D₂O |

This table is a representation based on data from hydrolysis studies. researchgate.net Chemical shifts can vary with solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. princeton.eduresearchgate.netepfl.chemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduemerypharma.com It is used to trace out the spin systems within the molecule, for example, confirming the connectivity within the aliphatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. epfl.chresearchgate.net This is a powerful tool for assigning carbon signals based on previously assigned proton resonances. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). epfl.chresearchgate.net This is vital for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). emerypharma.com For instance, an HMBC experiment would show a correlation from the thiazole proton to the carbons of the thiazolyl-methyl group, linking the two main parts of the molecule.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between nuclei that are close in space, regardless of whether they are connected through bonds. princeton.eduresearchgate.net This information is key to determining the stereochemistry and conformation of the molecule.

Advanced NMR Approaches for Complex Systems

For a molecule with the complexity of C9H16ClN5OS2, standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides initial information but is often insufficient for unambiguous signal assignment due to overlapping resonances. Advanced NMR techniques are therefore essential. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for establishing connectivity between protons and carbons.

For instance, COSY would reveal the coupling between protons on adjacent carbons, helping to trace the proton networks within the propionimidate and thiazole fragments. HSQC would correlate each proton to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) H-C correlations, which are invaluable for piecing together the different functional groups. For example, an HMBC correlation between the methylene protons adjacent to the thioether sulfur and the carbons of the thiazole ring would confirm their linkage.

Nitrogen-15 NMR could also be a powerful tool, given the five nitrogen atoms in distinct chemical environments (amino, guanidinium (B1211019), thiazole, and imidate). acs.orgnih.gov The chemical shifts of the ¹⁵N nuclei are highly sensitive to their local electronic environment and protonation state. acs.orgnih.gov For example, the nitrogens of the guanidinium group are expected to have characteristic chemical shifts that can confirm their protonation state. acs.org

| Functional Group | Atom | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 2-Aminothiazole (B372263) | H4/H5 | 6.5 - 7.2 | chemicalbook.com |

| C2 | >160 | nih.gov | |

| C4/C5 | 100 - 145 | nih.gov | |

| Guanidinium | N-H | 6.5 - 8.0 | spectrabase.com |

| C | ~155-160 | nih.gov | |

| Thioether (-CH₂-S-CH₂-) | H | 2.5 - 3.0 | researchgate.netoregonstate.edu |

| C | 25 - 40 | researchgate.net | |

| Methyl Propionimidate (-C(=NH)OCH₃) | OCH₃ | 3.5 - 4.0 | sctunisie.org |

| C=N | ~160-170 | sctunisie.org |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. cas.cztandfonline.comresearchgate.netroyalholloway.ac.uk

Infrared (IR) spectroscopy is particularly useful for identifying polar functional groups. nih.govresearchgate.net For this compound, the IR spectrum would be expected to show a number of characteristic absorption bands. The N-H bonds of the guanidinium and amino groups would give rise to strong, broad absorptions in the 3200-3500 cm⁻¹ region. researchgate.net The C=N stretching vibrations of the guanidinium and imidate groups would likely appear in the 1630-1680 cm⁻¹ range. researchgate.netnih.govrsc.org The thiazole ring itself has a series of characteristic skeletal vibrations. ulpgc.esasianpubs.org The C-S stretching vibration of the thioether is typically weak and falls in the 600-800 cm⁻¹ region. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Guanidinium/Amino (N-H) | Stretching | 3200 - 3500 | researchgate.net |

| Guanidinium/Imidate (C=N) | Stretching | 1630 - 1680 | researchgate.netnih.gov |

| Thiazole Ring | Skeletal Vibrations | ~1500 - 1600 | asianpubs.org |

| Thioether (C-S) | Stretching | 600 - 800 | researchgate.net |

| C-N | Stretching | 1200 - 1350 | researchgate.net |

| C-O (Imidate) | Stretching | 1040 - 1300 | researchgate.net |

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. royalholloway.ac.ukroyalholloway.ac.uk The C-S bond of the thioether, which is often weak in the IR spectrum, would be expected to show a more prominent signal in the Raman spectrum in the 600-800 cm⁻¹ range. royalholloway.ac.ukroyalholloway.ac.uknih.gov The symmetric vibrations of the thiazole ring would also be Raman active. cas.czresearchgate.net The C=N bonds of the guanidinium and imidate groups would also be observable. Surface-Enhanced Raman Spectroscopy (SERS) could be a particularly powerful technique for this molecule, as the sulfur and nitrogen atoms could interact with a metal surface, leading to significant signal enhancement and providing information about the molecule's orientation on the surface. spiedigitallibrary.orgrsc.org

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. spiedigitallibrary.org

To perform Single Crystal X-ray Diffraction (SCXRD), a suitable single crystal of the compound must first be grown. spiedigitallibrary.org Once a crystal of sufficient quality is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. iucr.org For this compound, an SCXRD analysis would unambiguously confirm the connectivity of the atoms, the geometry of the thiazole ring, and the planarity of the guanidinium group. It would also reveal the conformation of the flexible propionimidate side chain and the nature of the intermolecular interactions, such as hydrogen bonding involving the guanidinium and amino groups with the chloride anion and other molecules in the crystal lattice. iucr.orgnih.govwikipedia.org

Table 3: Representative Crystallographic Data for Related Structures. Note: This table shows data for guanidinium chloride and a 2-aminothiazole derivative to illustrate typical parameters.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Guanidinium Chloride | Orthorhombic | Pbca | a=9.184 Å, b=13.039 Å, c=7.765 Å | iucr.org |

| 2-Aminothiazole/Decanedioic Acid Cocrystal | Monoclinic | P2₁/c | a=8.9685 Å, b=9.7305 Å, c=13.995 Å, β=102.14° | nih.govacs.org |

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample rather than a single crystal. While it does not provide the same level of structural detail as SCXRD, it is a powerful tool for identifying crystalline phases and analyzing polymorphism. Different crystalline forms, or polymorphs, of the same compound can have different physical properties. PXRD would be used to characterize the bulk sample of this compound to ensure it is a single crystalline phase and to identify any potential polymorphic forms that may arise under different crystallization conditions. The resulting diffraction pattern serves as a fingerprint for a specific crystalline form of the compound.

Complementary Analytical Techniques

To achieve a comprehensive understanding of a molecule's structure beyond what is provided by techniques like NMR and mass spectrometry, a suite of complementary analytical methods is typically employed. These techniques probe different aspects of the molecule's physical and chemical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. By measuring the absorption of UV or visible light, analysts can identify the presence of chromophores—parts of the molecule that absorb light. For a compound like Methyl 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]-thio]propionimidate Hydrochloride, the thiazole ring and the guanidinium group are expected to be the primary chromophores.

A typical UV-Vis analysis would involve dissolving the compound in a suitable solvent, such as methanol (B129727) or water, and recording its absorbance spectrum over a range of wavelengths, typically from 200 to 800 nm. The resulting spectrum would show one or more absorption maxima (λmax), which correspond to specific electronic transitions (e.g., π → π* or n → π* transitions). The intensity of these absorptions, quantified by the molar absorptivity (ε), provides further insight into the nature of the electronic transitions.

However, a thorough search of scientific databases has not yielded any published UV-Vis spectra or associated data (λmax, molar absorptivity) for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Molecules

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and three-dimensional structure of a chiral compound.

For Methyl 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]-thio]propionimidate Hydrochloride to be analyzed by CD, it would need to possess a chiral center or exhibit atropisomerism. An examination of its structure does not reveal an obvious chiral center. In the absence of chirality, a CD spectrum would not be informative. There is no information in the available literature to suggest that this molecule is chiral or that any chiroptical studies have been performed.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This experimental data is then compared to the theoretical composition calculated from the proposed molecular formula to validate the empirical formula. The process typically involves combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (such as CO2, H2O, and N2) are collected and weighed to determine the mass percentages of carbon, hydrogen, and nitrogen. Other elements like sulfur and chlorine are determined by separate methods.

For this compound, the theoretical elemental composition would be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 34.90 |

| Hydrogen | H | 1.01 | 16 | 16.16 | 5.22 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 11.45 |

| Nitrogen | N | 14.01 | 5 | 70.05 | 22.62 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.17 |

| Sulfur | S | 32.07 | 2 | 64.14 | 20.72 |

| Total | 309.89 | 100.00 |

Experimental data from elemental analysis would need to closely match these theoretical percentages to confirm the empirical formula. Despite the fundamental nature of this analysis, no published studies containing the results of elemental analysis for this specific compound could be located.

Computational and Theoretical Investigations of C9h16cln5os2

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as its three-dimensional structure, electronic distribution, and reactivity. These methods have been applied to Clothianidin to understand its isomeric preferences, vibrational modes, and electronic characteristics. fao.orgchemrxiv.orgfao.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT studies on Clothianidin have been instrumental in assigning its Raman active vibrational modes and understanding its electronic properties. chemrxiv.orgchemrxiv.org

Researchers have employed DFT calculations, often with a B3LYP functional and a 6-311G basis set, to obtain optimized geometries, electrostatic potential maps, and frontier molecular orbital (HOMO-LUMO) distributions. jaihindcollege.com For example, DFT calculations were used to analyze the adsorption of Clothianidin on boron nitride nanosheets, providing insights into electronic structure through electrostatic potential plots and HOMO-LUMO distributions. jaihindcollege.com Other studies have used DFT to elucidate the co-adsorption mechanism of Clothianidin with various nanoplastics, calculating HOMO and LUMO energies to predict electron donor-acceptor properties. researchgate.net These calculations indicated that Clothianidin tends to favor electron acceptance. researchgate.net

The table below summarizes key findings from DFT studies on Clothianidin.

| Parameter | Methodology | Key Findings | Reference |

| Vibrational Frequencies | DFT | Scaled DFT frequencies showed good agreement with experimental Raman spectra, allowing for the assignment of vibrational modes. | chemrxiv.org |

| Geometric Optimization | DFT/BP/COSMO model | The E-isomer is more stable than the Z-isomer in water. | fao.org |

| Electronic Structure | DFT (B3LYP/6-311G) | Investigated HOMO-LUMO distributions and electrostatic potential for adsorption studies. | jaihindcollege.com |

| Electron Acceptance | DFT (wB97XD/def2-SVP) | LUMO analysis showed Clothianidin favors electron acceptance. | researchgate.net |

In addition to DFT, both ab initio and semi-empirical methods have been utilized to study Clothianidin and related neonicotinoids. Ab initio calculations, which are based on first principles without experimental parameters, have been used in combination with experimental data to assign Raman spectral modes for Clothianidin. chemrxiv.orgbohrium.com

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, have also been applied. For instance, a preliminary conformational analysis of Clothianidin complexes was performed using the PM7 semi-empirical method as implemented in the MOPAC code. researchgate.net Another study on imidacloprid (B1192907) and its analogues also utilized semi-empirical methods like AM1, PM3, and RM1 to calculate electronic parameters such as the heat of formation and molecular electrostatic potential. lew.ro The PM6 method, a more recent semi-empirical model, has been noted for its general-purpose applicability and good quality, particularly for biochemical systems. semichem.com

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For Clothianidin, this is particularly important for understanding the stability of its E/Z isomers. fao.orgfao.org

Quantum chemical calculations have revealed that the E-isomer of Clothianidin is more stable than the Z-isomer. fao.orgfao.org In the gas phase, the energy difference is between 14.6 and 16.7 kJ/mol, corresponding to an E:Z isomer ratio of approximately 750:1. fao.org In water, this energy difference is about 10.5 kJ/mol, leading to a theoretical E/Z ratio of 65:1 at room temperature, meaning about 1.5% of the compound exists in the Z-form at equilibrium. fao.org The similarity between X-ray diffraction results and these model calculations suggests that Clothianidin maintains a similar geometry in both the crystal and solution phases. fao.org The investigation of the minimum-energy path for the rotation between the E- and Z-isomers has been quantified using scans of the torsional potential energy hypersurfaces at the DFT level. researchgate.netresearchgate.net

The study of a molecule's energy landscape, which maps the energy of different conformations, is crucial for understanding its stability and folding pathways. nih.govbiorxiv.orgresearchgate.net For Clothianidin, these landscapes are dominated by the stability of the E-isomer.

| Isomer Comparison | Environment | Energy Difference (E vs. Z) | Theoretical E:Z Ratio (at RT) | Reference |

| Clothianidin | Gas Phase | 14.6–16.7 kJ/mol | ~750:1 | fao.org |

| Clothianidin | Water | ~10.5 kJ/mol | 65:1 | fao.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the study of dynamic processes such as conformational changes and interactions with the surrounding environment. researchgate.netablesci.comnih.gov

MD simulations are used to sample the conformational space of a molecule, providing a trajectory of its motion that can be analyzed to understand its dynamic behavior. biorxiv.orgacs.org For neonicotinoids, MD simulations have been employed to refine docking poses and calculate binding energies. researchgate.net For instance, in a study of imidacloprid binding to a nicotinic acetylcholine (B1216132) receptor (nAChR) model, MD trajectory analysis revealed that the molecule samples two major conformational states over a 50 ns simulation time. nih.gov Pairwise root-mean-square deviation (RMSD) plots are used to assess the similarity of conformational ensembles and to check for convergence during the simulation. nih.gov Although specific, extensive MD trajectory analyses solely focused on Clothianidin's isolated dynamic behavior are not widely detailed in the provided results, the methodologies are well-established and have been applied to its metabolite behavior and interactions with biological targets. researchgate.netnih.gov A study on thiamethoxam, which metabolizes into Clothianidin, used molecular dynamics simulations to show the binding interactions within cytochrome P450 enzymes. researchgate.netnih.gov

The solvent environment can significantly influence the behavior and efficacy of a chemical compound. Studies have shown that the choice of solvent affects the observed efficacy of Clothianidin. mednexus.orgnih.govcrid-cam.com For instance, lower mortality in mosquitoes was observed when using absolute ethanol (B145695) or acetone (B3395972) as a solvent for Clothianidin compared to a mixture of acetone and MERO, which resulted in 100% mortality. mednexus.orgnih.govcrid-cam.com This suggests that the solvent can modulate the bioavailability or interaction of Clothianidin with its target, though these studies focus on biological outcomes rather than direct simulation of solvent-solute interactions at a molecular level.

Regarding aggregation, the propensity of molecules to cluster together can be influenced by solvent and concentration. While specific computational studies on the aggregation propensity of Clothianidin were not found in the search results, experimental work has noted the importance of analyzing aggregation levels in biological assays. epo.org The physicochemical properties of Clothianidin, such as its moderate solubility in water and persistence, suggest that its interactions in aqueous environments are a critical area for investigation. researchgate.netherts.ac.uk

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as Density Functional Theory (DFT), is a standard practice in chemical research. These methods calculate the magnetic shielding tensors of nuclei within a molecule's optimized geometry. bioon.com.cn Machine learning algorithms have also emerged as powerful tools, capable of predicting chemical shifts with high accuracy by training on large datasets of known compounds. However, no published studies were found that apply these techniques to C9H16ClN5OS2, and therefore, no data table of predicted chemical shifts can be generated.

Simulated IR and UV-Vis Spectra

Similarly, the simulation of infrared (IR) and ultraviolet-visible (UV-Vis) spectra is a well-established computational task. IR spectra are typically simulated through frequency calculations on an optimized molecular structure, which identify the vibrational modes of the molecule. UV-Vis spectra are often predicted using Time-Dependent DFT (TD-DFT) or other excited-state methods that calculate electronic transition energies and oscillator strengths. These simulations provide valuable fingerprints for compound identification. A literature search did not yield any specific simulated IR or UV-Vis spectra for this compound.

Computational Mechanistic Studies

Reaction Pathway Exploration and Transition State Characterization

Computational mechanistic studies are crucial for understanding how chemical reactions occur. Researchers use computational methods to map out potential energy surfaces, identifying reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that represent the barrier to a reaction. Techniques like Intrinsic Reaction Coordinate (IRC) analysis are used to confirm that a calculated transition state correctly connects the intended reactants and products. There are no documented computational studies exploring the reaction pathways or characterizing transition states involving this compound.

Energetic Profiles of Synthetic and Degradative Processes

The calculation of energetic profiles provides a quantitative understanding of the thermodynamics and kinetics of chemical processes. By determining the relative energies of reactants, transition states, and products, chemists can predict the feasibility and rate of synthetic routes or degradation pathways. This is vital for applications ranging from drug development to environmental science. Unfortunately, no research detailing the energetic profiles for the synthesis or degradation of this compound could be located.

Machine Learning Applications in Chemical Structure and Reactivity Prediction

Machine learning (ML) is revolutionizing computational chemistry by enabling the rapid prediction of molecular properties without the need for expensive quantum mechanical calculations. ML models can be trained on vast datasets to predict everything from atomization energies and electronic properties to chemical reactivity. These models are increasingly used in materials discovery and drug design. While the potential to apply ML to this compound exists, there is no evidence of such applications in the current body of scientific literature.

Molecular Interaction Studies of C9h16cln5os2

Biophysical Characterization of Molecular Recognition and Binding.acs.orgfrontiersin.orgnih.gov

The study of molecular interactions is fundamental to understanding the biological activity of a compound. acs.org A variety of biophysical techniques are employed to characterize the binding of a ligand to its target, providing insights into the thermodynamics, kinetics, and affinity of the interaction. frontiersin.orgnih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between molecules in solution. biorxiv.org This method allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. nih.gov The principle of ITC involves the incremental titration of a ligand solution into a sample cell containing the target molecule, with the resulting heat release or absorption being meticulously measured. biorxiv.org

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.1 | |

| Binding Affinity (KD) | 85.2 | nM |

| Enthalpy Change (ΔH) | -9.5 | kcal/mol |

| Entropy Change (ΔS) | -5.8 | cal/mol·K |

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the kinetics of molecular interactions. nih.gov In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte) flows over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ).

While no specific SPR studies on this compound have been identified, research on famotidine (B1672045) analogs demonstrates the application of SPR in characterizing their binding to target proteins. medchemexpress.commedchemexpress.com For this compound, an SPR analysis would provide detailed information on how quickly the compound binds to its target and how long it remains bound. The kinetic parameters obtained from such an analysis are crucial for understanding the compound's mechanism of action and its potential efficacy. The following table illustrates the type of kinetic data that could be obtained from an SPR experiment.

| Kinetic Parameter | Value | Unit |

|---|---|---|

| Association Rate Constant (kₐ) | 2.3 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate Constant (kₑ) | 1.9 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant (KD) | 8.3 | nM |

Microscale Thermophoresis (MST) is a biophysical technique that measures the affinity of molecular interactions in solution. researchgate.net It is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient. The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and hydration shell, all of which can be altered upon binding to a ligand. By labeling one of the interacting partners with a fluorescent dye, the change in its movement can be monitored to determine the binding affinity (KD). acs.org

Although direct MST data for this compound is not available, studies on famotidine analogs have utilized MST to assess binding affinities. cyclolab.huhhu.deacs.org This technique is particularly advantageous due to its low sample consumption and its ability to perform measurements in complex biological liquids. An MST experiment for this compound interacting with its target would involve titrating the compound against a constant concentration of the fluorescently labeled target. The resulting change in fluorescence would be plotted against the ligand concentration to derive the dissociation constant. An illustrative binding curve would show a sigmoidal dose-response, from which the KD can be calculated, as shown in the hypothetical data below.

| Parameter | Value | Unit |

|---|---|---|

| Dissociation Constant (KD) | 95 | nM |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-target interactions at an atomic level. nih.gov Chemical Shift Perturbation (CSP) analysis is a common NMR method used to map the binding site of a ligand on a protein. science.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment. Upon ligand binding, the chemical shifts of amino acid residues in the binding pocket and those undergoing conformational changes will be perturbed. By monitoring these changes in a series of 2D NMR spectra (e.g., ¹H-¹⁵N HSQC), the binding site can be identified.

Quantum chemical calculations on famotidine have been performed to assign its NMR chemical shifts. science.govrsc.org Such studies provide a foundation for interpreting experimental NMR data. For this compound, CSP studies would involve acquiring HSQC spectra of the ¹⁵N-labeled target protein in the presence of increasing concentrations of the compound. The residues showing significant chemical shift changes would be mapped onto the protein's structure to delineate the binding interface. The table below presents a hypothetical list of residues in a target protein that might show significant chemical shift perturbations upon binding to this compound.

| Residue | Chemical Shift Perturbation (ppm) |

|---|---|

| Tyr82 | 0.25 |

| Asp186 | 0.18 |

| Ser190 | 0.15 |

| Trp207 | 0.21 |

Non-Covalent Interaction Analysis.unam.mxsysrevpharm.org

Non-covalent interactions are crucial for the structure, stability, and function of biological macromolecules and their complexes with ligands. unam.mxsysrevpharm.org These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, govern the specificity and affinity of molecular recognition.

Hydrogen bonds are highly directional interactions that play a pivotal role in determining the binding orientation and specificity of a ligand. The crystal structures of famotidine polymorphs and its cocrystals reveal extensive hydrogen bonding networks. cam.ac.uknih.govmdpi.com In one polymorph of famotidine, a three-dimensional hydrogen-bond network is observed, contributing to its stability. cam.ac.uk In cocrystals with other molecules, famotidine forms intermolecular hydrogen bonds that create supramolecular structures. nih.govmdpi.com

Given its structural similarity to famotidine, this compound is also expected to form a rich network of hydrogen bonds with its biological target. The guanidino group, thiazole (B1198619) ring, and the propionimidate moiety all contain potential hydrogen bond donors and acceptors. A detailed analysis of a hypothetical this compound-target complex could reveal key hydrogen bonding interactions, as illustrated in the table below.

| This compound Atom | Target Protein Residue | Distance (Å) |

|---|---|---|

| Guanidino N-H | Asp186 O=C | 2.8 |

| Thiazole N | Ser190 O-H | 3.0 |

| Imidate N-H | Tyr82 O-H | 2.9 |

Pi-Stacking and Van der Waals Interactions.nih.gov

Pi-Stacking Interactions

Pi-stacking is a non-covalent interaction that occurs between aromatic rings. mdpi.com These interactions are crucial in various chemical and biological systems, including the stabilization of protein and DNA structures. mdpi.comnih.gov The strength and geometry of pi-stacking interactions can be influenced by the electronic nature of the interacting rings. arxiv.org

For the compound this compound, the thiazole ring provides the necessary aromatic system for potential pi-stacking interactions. The electron-rich nature of the thiazole ring, with its sulfur and nitrogen heteroatoms, can influence the geometry of these interactions, which can include face-to-face or edge-to-face arrangements. advatechgroup.com In a biological context, if this compound were to bind to a protein, the thiazole ring could engage in pi-stacking with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan. digitalcommonsdata.comlgcstandards.com The energy of such interactions is typically in the range of 1-3 kcal/mol. advatechgroup.com

Van der Waals Interactions

Below is a table summarizing the potential non-covalent interactions involving the this compound molecule.

| Interaction Type | Structural Feature in this compound | Potential Interacting Partner (in a biological context) |

| Pi-Stacking | Thiazole ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Van der Waals | Aliphatic chains, methyl group | Hydrophobic pockets in proteins |

Halogen Bonding and Other Specific Interactions.nih.gov

Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base). researchgate.net This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. The strength of halogen bonds generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. researchgate.net

The hydrochloride salt of this compound introduces a chloride ion. While chlorine is less prone to forming strong halogen bonds compared to bromine or iodine, it can still participate in these interactions, particularly with strong Lewis bases like carbonyl oxygens or nitrogen atoms in biological macromolecules. The interaction involves the σ-hole of a covalently bound halogen, which is not the case for the free chloride ion here. However, the chloride ion can act as a hydrogen bond acceptor. In some contexts, "charge-reversed" halogen bonds, where an anionic halogen interacts with an electron-deficient site, have been described.

Theoretical Modeling of Molecular Interactions.nih.govdigitalcommonsdata.comlgcstandards.com

Theoretical modeling provides invaluable insights into the specific interactions between a ligand and its target at an atomic level.

Docking and Molecular Dynamics Simulations of Compound-Target Complexes.lgcstandards.com

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to screen potential biological targets and to hypothesize its binding mode. A docking algorithm would place the molecule in various conformations within the active site of a target protein, and a scoring function would estimate the binding affinity. Such studies could reveal key interactions, like the thiazole ring forming pi-stacking interactions or the guanidinium (B1211019) group forming hydrogen bonds.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for the atoms in the system. An MD simulation of a this compound-protein complex, initiated from a docked pose, could be used to assess the stability of the binding mode and to observe the flexibility of both the ligand and the protein. chemicalbook.in These simulations can reveal the temporal evolution of interactions, such as the formation and breaking of hydrogen bonds, and can help to calculate the binding free energy of the complex. nih.govnih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches.lgcstandards.com

QM/MM methods are hybrid techniques that combine the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). In a QM/MM simulation of a this compound-protein complex, the ligand and the immediate active site residues would be treated with a QM method, while the rest of the protein and solvent would be described by an MM force field. This approach is particularly useful for studying chemical reactions or electronic properties, such as charge transfer, that cannot be accurately described by classical force fields. For this compound, a QM/MM approach could elucidate the electronic nature of the thiazole ring and the guanidinium group and their interactions with the target.

The following table outlines the application of these theoretical methods to the study of this compound.

| Theoretical Method | Application to this compound | Information Gained |

| Molecular Docking | Predicting binding pose in a target protein | Binding affinity, key interacting residues, preferred orientation |

| Molecular Dynamics | Simulating the dynamic behavior of the complex | Stability of binding, conformational flexibility, solvent effects |

| QM/MM | Detailed electronic analysis of the binding site | Reaction mechanisms, charge distribution, polarization effects |

Investigation of Potential Ligand-Induced Conformational Changes.lgcstandards.com

Ligand binding to a protein is often not a simple lock-and-key mechanism but can induce conformational changes in the protein, a phenomenon known as induced fit. squarespace.com These changes can be subtle, involving the rearrangement of a few side chains, or they can be substantial, involving the movement of entire domains. mdpi.comadvatechgroup.com Such conformational changes are often essential for the protein's function, for instance, by bringing catalytic residues into their active positions.

While no specific studies have been published on conformational changes induced by this compound, it is plausible that its binding to a target protein could trigger such events. The flexible ethyl-thioether linker in the molecule could allow it to adapt to a binding site, and in turn, the protein may adjust its conformation to optimize interactions with the ligand. Techniques such as liquid-liquid partition chromatography or spectroscopic methods could experimentally detect such changes. advatechgroup.com Computationally, MD simulations are a powerful tool to observe and characterize ligand-induced conformational changes.

Structure Property Relationship Spr Studies of C9h16cln5os2 and Its Analogs

Design and Synthesis of Structural Analogs and Derivatives.researchcommons.orgnih.govptfarm.plasianpubs.org

The systematic investigation of C9H16ClN5OS2's SPR necessitates the design and synthesis of a library of structural analogs and derivatives. The synthetic strategy would likely revolve around a core scaffold, which for this compound is a complex heterocyclic system. The design of analogs typically involves several key modifications:

Substitution on Aromatic or Heterocyclic Rings: Introducing various substituents (e.g., alkyl, alkoxy, halogen, nitro groups) at different positions on the ring systems to probe electronic and steric effects.

Modification of Linker Groups: If the core structure contains flexible chains or linkers, their length and composition can be altered. For instance, replacing a thioether linkage with a sulfoxide (B87167) or sulfone.

Bioisosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties to improve potency or modulate physicochemical properties. For example, a carboxylic acid group might be replaced with a tetrazole.

Scaffold Hopping: Generating compounds with entirely different core structures but which retain a similar three-dimensional arrangement of key functional groups.

The synthesis of such analogs often involves multi-step reaction sequences. For nitrogen-containing heterocyclic compounds, common synthetic routes include condensation reactions, Michael additions, and cyclization reactions to form the core ring structures. researchcommons.org For example, derivatives of quinazoline-4-one have been synthesized by reacting anthranilic acid with isothiocyanate derivatives, followed by cyclization. asianpubs.org Similarly, the synthesis of triazolopyrimidine derivatives often starts from a 1,2,3-triazolo-4-carboxamide precursor. ptfarm.pl The attachment of sugar moieties or acyclic side chains can also be employed to create nucleoside analogs with potentially altered properties. asianpubs.org These established synthetic methodologies for related heterocyclic systems would be adapted for the specific synthesis of this compound derivatives.

Systematic Exploration of Substituent Effects on Physicochemical Properties.pharmafeatures.com

Once a library of analogs is synthesized, the next step is to systematically measure their physicochemical properties. These properties are critical as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. wuxiapptec.com The balance between properties like solubility and lipophilicity is a central theme in medicinal chemistry. pharmafeatures.com

Solubility and lipophilicity are often inversely related and are crucial for a compound's journey through the body. Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), influences a molecule's ability to cross lipid cell membranes. pharmafeatures.com Aqueous solubility is essential for a drug to be absorbed and distributed in the bloodstream.

For a series of analogs of this compound, one would expect to see clear trends. For instance, the introduction of non-polar alkyl groups would likely increase lipophilicity and decrease aqueous solubility. umich.edu Conversely, adding polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups would be expected to increase aqueous solubility. The position of a substituent can also have a profound effect.

Below is an interactive table showing hypothetical data for a series of this compound analogs, illustrating the effect of different substituents on logP and aqueous solubility.

| Compound ID | Substituent (R) | LogP | Aqueous Solubility (mg/L) |

| This compound-01 | -H (Parent) | 2.5 | 50 |

| This compound-02 | -CH3 | 3.0 | 25 |

| This compound-03 | -Cl | 3.2 | 20 |

| This compound-04 | -OH | 1.8 | 150 |

| This compound-05 | -OCH3 | 2.7 | 40 |

| This compound-06 | -COOH | 1.5 | 200 |

This table contains hypothetical data for illustrative purposes.

The acid dissociation constant (pKa) determines the extent of ionization of a compound at a given pH. byjus.com Since most drugs have ionizable groups, their pKa values are critical for their solubility, permeability, and target binding. wuxiapptec.com The ionization state of a molecule affects its ability to cross biological membranes, as charged species are generally less permeable than neutral ones.

For this compound, the nitrogen atoms within the heterocyclic rings are likely to be basic, meaning they can accept a proton. The pKa of these groups can be determined experimentally using methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. ub.edunih.gov For very insoluble compounds, pKa determination can be challenging and may require the use of co-solvents like methanol (B129727), with subsequent extrapolation to aqueous conditions. ub.eduresearchgate.net

The introduction of electron-withdrawing or electron-donating substituents near the ionizable centers will alter their pKa values. For example, an electron-withdrawing group would decrease the basicity of a nearby nitrogen atom, lowering its pKa.

The following interactive table presents hypothetical pKa values for a series of this compound analogs.

| Compound ID | Substituent (R) | pKa (Basic Center) | % Ionized at pH 7.4 |

| This compound-01 | -H (Parent) | 8.0 | 79.9% |

| This compound-02 | -CH3 | 8.3 | 88.5% |

| This compound-03 | -Cl | 7.5 | 55.6% |

| This compound-04 | -OH | 7.8 | 71.6% |

| This compound-05 | -OCH3 | 7.9 | 76.0% |

| This compound-06 | -CN | 7.0 | 28.4% |

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling.mdpi.comimist.maresearchgate.net

Quantitative Structure-Property Relationship (QSPR) modeling uses statistical methods to create a mathematical relationship between the chemical structure of a compound and its physicochemical properties. imist.ma These models are invaluable for predicting the properties of new, unsynthesized compounds, thereby saving time and resources. researchgate.net

The first step in QSPR modeling is to calculate molecular descriptors for each compound in the dataset. Molecular descriptors are numerical values that encode different aspects of a molecule's structure. There are thousands of descriptors, which can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D representation of the molecule (e.g., topological indices, connectivity indices, polar surface area). researchgate.net

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area, shape indices).

For nitrogen-containing heterocyclic compounds, descriptors that capture electronic properties, such as those related to pi-systems and heteroatoms, are often important. nih.gov Given the large number of available descriptors, a crucial step is descriptor selection (or feature selection) to identify the most relevant ones and avoid overfitting the model. mdpi.com This can be achieved using various algorithms, such as genetic algorithms or stepwise regression. plos.org

Once a set of relevant descriptors is selected, a statistical model is developed to correlate these descriptors with the property of interest (e.g., solubility, logP, pKa). Common statistical methods include:

Multiple Linear Regression (MLR): Creates a simple linear equation. researchgate.net

Partial Least Squares (PLS): Useful when descriptors are inter-correlated. rsc.org

Artificial Neural Networks (ANN): A machine learning method that can model complex, non-linear relationships. mdpi.com

After a model is built, it must be rigorously validated to ensure its predictive power and robustness. scielo.br Validation is typically performed using both internal and external methods:

Internal Validation: Uses the training set to assess the model's stability. A common technique is leave-one-out (LOO) cross-validation, which generates a cross-validated correlation coefficient (Q²). uniroma1.it For a model to be considered robust, a Q² value greater than 0.5 is generally required. scielo.br

External Validation: Uses an independent test set (compounds not used in model development) to assess the model's ability to predict the properties of new compounds. The predictive ability is often measured by the predictive R² (R²_pred). researchgate.net

Y-Randomization: The dependent variable (the property) is randomly shuffled, and a new model is built. A valid model should have significantly lower R² and Q² values for the randomized data, confirming that the original correlation was not due to chance. plos.org

A statistically robust QSPR model for a property like the adsorption of organic pollutants on carbon nanotubes, for example, might show an R² value between 0.893 and 0.920 and a Q² value between 0.863 and 0.895. rsc.org Similar statistical rigor would be applied to models developed for the properties of this compound and its analogs.

Correlation of Structural Features with Desired Chemical Functionality

The chemical compound with the formula this compound is identified as Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hydrochloride. This compound is structurally related to famotidine (B1672045), a potent histamine (B1213489) H2-receptor antagonist, and is reported as an intermediate in its synthesis. google.comresearchgate.net The structure-property relationship (SPR) and more specifically, the structure-activity relationship (SAR) of this compound and its analogs can be understood by examining the extensive research conducted on thiazole-containing molecules. The thiazole (B1198619) ring is a key pharmacophore in numerous biologically active compounds, and its functionalization plays a critical role in determining the desired chemical and biological activity. mdpi.comfabad.org.tr

The core structure of Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hydrochloride features a 2-guanidinothiazole moiety. The guanidino group, the thiazole ring, and the thioether side chain are all significant contributors to its chemical properties and potential biological interactions. Research on analogous thiazole derivatives highlights several key structural features that can be modulated to tune their functionality.

Influence of Substituents on the Thiazole Ring:

The substitution pattern on the thiazole ring is a primary determinant of the chemical functionality of its derivatives. Studies on various thiazole-based compounds have demonstrated that modifications at different positions of the ring can significantly impact their biological activities, such as antimicrobial and anticancer effects. mdpi.comresearchgate.net

For instance, in a series of thiazolyl-pyrazoline derivatives, substitutions at the C4 and C5 positions of the thiazole ring were found to be critical for anticancer activity. It was observed that compounds with a hydrogen bond acceptor group at the C4 position and less bulky substituents at the C5 position exhibited higher potency. mdpi.com This suggests that the electronic and steric properties of the substituents on the thiazole ring are crucial for molecular interactions with biological targets.

Role of the Side Chain:

The nature of the side chain attached to the thiazole ring is another pivotal factor. In the case of Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hydrochloride, the thioether propionimidate side chain is a key feature. SAR studies of other thiazole derivatives have shown that variations in the linker between the thiazole core and other functionalities can dramatically alter activity. For example, in a series of anticancer agents, replacing a carbonyl linker with a cyanoimine linkage maintained potent activity, while a direct link or other modifications led to a loss of potency. acs.org

Impact of Terminal Groups:

The terminal functional groups on the side chain also play a significant role. The propionimidate group in the target compound is a key structural element. In related compounds, the nature of the terminal group has been shown to be critical for activity. For example, in a series of antimicrobial thiazole derivatives, the presence of specific heterocyclic rings, such as pyrazoline or triazole, at the terminus of the side chain was essential for their antibacterial and antifungal properties. nih.govmdpi.com

The following data tables, compiled from research on analogous thiazole derivatives, illustrate the correlation between structural modifications and observed chemical or biological functionality.

Table 1: Structure-Activity Relationship of Thiazolyl-Pyrazoline Derivatives as Anticancer Agents mdpi.com

| Compound Series | R1 (at Pyrazoline) | R2 (at Thiazole C5) | Anticancer Activity (IC50 in µM) |

| 6a, b | H | H | More Potent |

| 10a, b | H | H-bond acceptor | Most Potent |

| Other Series | Various | Bulky groups | Less Potent |

This table is based on findings for thiazolyl-pyrazoline derivatives and provides insights into how substitutions on the thiazole ring can affect anticancer activity.

Table 2: Influence of Ring "B" and Linker Modification on Anticancer Potency acs.org

| Ring "B" | Linker | Potency (IC50) |

| Thiazole | Carbonyl | High |

| Pyridine | Carbonyl | High |

| Furan | Carbonyl | High |

| Thiophene | Carbonyl | High |

| Pyrimidine (B1678525) | Carbonyl | Low |

| Thiazole | Cyanoimine | High |

| Thiazole | Direct Link | Low |

This table is derived from SAR studies on tubulin polymerization inhibitors and demonstrates the importance of the heterocyclic core and the linker in determining biological activity.

Table 3: Effect of Phenyl Ring Substitution on Antimicrobial Activity of Thiazole Hybrids nih.gov

| Substituent at para-position of Phenyl Ring (R1) | Nature of Substituent | Overall Antimicrobial Activity |

| -NO2 | Strong electron-withdrawing | Increased |

| -Cl | Electron-withdrawing | Moderate |

| -OCH3 | Electron-donating | Variable |

| Meta-substitution | - | Less Favorable |

This table summarizes the general trends observed in SAR studies of various antimicrobial thiazole hybrids, highlighting the electronic influence of substituents.

Future Directions and Emerging Research Avenues for Complex Heterocyclic Compounds

Advancements in Automated Synthesis and Flow Chemistry for Scale-Up

The efficient and reproducible synthesis of complex molecules is a cornerstone of chemical research. For a compound like C9H16ClN5OS2, automated synthesis platforms could offer a significant advantage. These systems allow for the rapid screening of reaction conditions, catalysts, and building blocks, accelerating the discovery of viable synthetic routes.

Flow chemistry, a technique where chemical reactions are run in a continuously flowing stream rather than in a batch, presents a powerful tool for the scale-up of promising compounds. Its benefits include enhanced safety, better heat and mass transfer, and the potential for integrating purification steps, leading to a more streamlined and efficient manufacturing process.

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis of Complex Heterocycles

| Feature | Batch Chemistry | Flow Chemistry |

| Scalability | Often challenging and non-linear | More straightforward and predictable |

| Safety | Higher risk with large volumes of reagents | Improved due to smaller reaction volumes |

| Reproducibility | Can be variable between batches | High degree of consistency |

| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and reaction time |

Integration of Artificial Intelligence and Robotics in Discovery and Characterization

The integration of artificial intelligence (AI) and robotics is revolutionizing the field of chemical discovery. AI algorithms can be trained on vast datasets of chemical information to predict the properties and potential synthetic pathways for novel compounds like this compound. This predictive power can significantly reduce the number of "trial-and-error" experiments required.

Robotics, in conjunction with AI, can automate the physical processes of synthesis and characterization. Automated platforms can perform high-throughput screening of reaction conditions, purify products, and conduct a battery of analytical tests, freeing up researchers to focus on data analysis and experimental design.

Exploration of Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules. For a complex heterocycle, understanding how it interacts with other molecules through forces like hydrogen bonding, van der Waals forces, and pi-stacking can open up new avenues for applications in areas such as materials science and drug delivery.

The study of self-assembly, where molecules spontaneously organize into ordered structures, is a key aspect of supramolecular chemistry. Investigating the potential for this compound to self-assemble could lead to the development of novel nanomaterials with unique electronic, optical, or catalytic properties.

Development of Novel Analytical Probes and Techniques

The characterization of a novel compound requires a suite of sophisticated analytical techniques. For a molecule with the complexity of this compound, the development of specific analytical probes could be crucial. These probes could be designed to selectively bind to the compound, allowing for its detection and quantification in complex mixtures.